

Silicon Carbide Devices Under Fire: A High-Temperature Performance Showdown

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Silicon carbide	
Cat. No.:	B1214593	Get Quote

A deep dive into the thermal resilience of **Silicon Carbide** (SiC) power electronics reveals their exceptional performance at elevated temperatures compared to conventional silicon-based devices. This guide synthesizes experimental data on key performance metrics, details the methodologies for high-temperature testing, and provides a comparative analysis with Gallium Nitride (GaN) technology, offering researchers and engineers a comprehensive overview of SiC's capabilities in extreme environments.

Silicon Carbide (SiC) devices are renowned for their ability to operate at higher voltages, frequencies, and, crucially, higher temperatures than their silicon counterparts.[1][2] This superiority stems from SiC's wide bandgap, high thermal conductivity, and high critical breakdown field strength.[1][3] These properties make SiC devices ideal for demanding applications in industries such as automotive, aerospace, and renewable energy, where high power density and reliability in harsh thermal conditions are paramount.[2][4] This guide provides a detailed comparison of the high-temperature performance of SiC devices, supported by experimental data from various studies.

Static Characteristics at High Temperatures

The static characteristics of SiC devices, including on-state resistance, breakdown voltage, and leakage currents, exhibit distinct behaviors at elevated temperatures.

On-State Resistance (Rds(on))



The on-state resistance (Rds(on)) of a SiC MOSFET is a critical parameter that dictates conduction losses. Unlike silicon MOSFETs, where Rds(on) consistently increases with temperature, the behavior in SiC MOSFETs is more complex.[5] At lower temperatures, the Rds(on) of some SiC MOSFETs can exhibit a negative temperature coefficient, reaching a minimum around room temperature before increasing at higher temperatures.[6] This behavior is influenced by the gate voltage and the interplay between channel resistance and the resistance of the drift region.[2][7] However, for many commercial devices, a positive temperature coefficient is observed across the typical operating range.[8] This increase in Rds(on) at elevated temperatures can lead to higher conduction losses.[6]

Device Type	Temperature Range (°C)	Rds(on) Change	Gate Voltage (Vgs)	Reference
1.2 kV SiC MOSFET	-50 to 175	Decrease then Increase	Not Specified	[1]
1.2 kV, 40 mΩ SiC MOSFET	25 to 175	1.27 to 1.55 times increase	Not Specified	[8]
Competitor C SiC MOSFET	25 to 175	>180% increase	Not Specified	[8]
Competitor E SiC MOSFET	25 to 175	>210% increase	Not Specified	[8]

Breakdown Voltage (Vbr)

The breakdown voltage of SiC devices generally shows a positive temperature coefficient, meaning the breakdown voltage increases with temperature.[6][9] This is a significant advantage for high-temperature operation, as it enhances the device's robustness and reliability. For instance, a 1.2 kV SiC MOSFET can see its breakdown voltage rise from approximately 1520 V at -50°C to 1570 V at 150°C.[6] This behavior is in contrast to some silicon devices where the breakdown voltage can decrease with temperature, leading to a higher risk of failure.



Device Type	Temperature Range (°C)	Breakdown Voltage Change	Reference
1.2 kV SiC MOSFET	-50 to 150	1520 V to 1570 V	[6]
4H-SiC (n-type)	Room Temp to 500	Increasing	[10]
4H-SiC (p-type)	Room Temp to 500	Decreasing	[10]

Leakage Currents (Idss, Igss)

Leakage currents, such as the drain-source leakage current (Idss) and the gate-source leakage current (Igss), tend to increase with temperature due to the thermal generation of carriers.[6] [11] While SiC devices exhibit significantly lower leakage currents compared to silicon devices at the same temperature, this increase can become a concern at very high temperatures, potentially leading to increased power loss and, in extreme cases, thermal runaway.[11][12] However, modern SiC MOSFETs are designed to maintain low leakage currents even at elevated temperatures, ensuring stable operation.[13]

Device Parameter	Temperature Effect	Contributing Factors	Reference
Drain Leakage Current (Idss)	Increases with temperature	Thermal generation of carriers	[6]
Gate Leakage Current (Igss)	Increases with temperature	Can be indicative of gate oxide degradation	[11]

Dynamic Characteristics at High Temperatures

The switching performance of SiC devices is also influenced by temperature.

Switching Energy

Experimental data shows that the switching losses of some SiC devices, such as SiC Cascode JFETs, can decrease at elevated temperatures.[14] This is attributed to faster switching speeds at higher temperatures, which reduces the overlap between voltage and current during



switching transitions, thereby lowering the turn-on (Eon) and turn-off (Eoff) energies.[14] In contrast, the switching losses for silicon-based devices like IGBTs tend to increase with temperature.[15]

Device Type	Temperature Range (°C)	Eon & Eoff Trend	Qrr Trend	Reference
1200 V, 35 mΩ SiC Cascode JFET	25 to 175	Decreased and flattened around 100°C	Decreased and flattened around 100°C	[14]
Si IGBT	Not Specified	Increases with temperature	Increases with temperature	[15]

Gate Threshold Voltage (Vth)

The gate threshold voltage of SiC MOSFETs typically decreases as the temperature rises.[1] [16] This shift in Vth is an important consideration for gate driver design to ensure reliable and efficient switching at different operating temperatures. A significant drop in threshold voltage could lead to spurious turn-on, while a large variation across devices can complicate parallel operation.

Device Type	Temperature Range	Gate Threshold Voltage Change	Reference
SIC MOSFET	-50 to 175	10.7 V to 2.8 V	[1]

SiC vs. GaN at High Temperatures

While both SiC and Gallium Nitride (GaN) are wide-bandgap semiconductors that outperform silicon at high temperatures, they have different strengths.[3] SiC generally excels in high-voltage (above 900V) and high-power applications due to its superior thermal conductivity.[17] GaN, on the other hand, offers higher switching frequencies, making it ideal for compact and high-efficiency power converters at lower to medium voltages (300-900V).[17] SiC's better thermal management gives it an edge in applications with extreme ambient temperatures and harsh conditions.[18]



Feature	Silicon Carbide (SiC)	Gallium Nitride (GaN)
Voltage Range	Dominant in high-voltage applications (>900V)[17]	Strong in medium-voltage applications (300-900V)[17]
Switching Frequency	Lower than GaN	Higher switching speeds, enabling more compact designs
Thermal Conductivity	Superior thermal conductivity, better for heat dissipation[3] [18]	Lower thermal conductivity than SiC
Ideal Applications	Electric vehicles, renewable energy systems, industrial motor drives[17]	Fast chargers, data centers, RF amplifiers[17][18]

Experimental Protocols

The characterization of SiC devices at high temperatures requires specialized experimental setups and procedures.

Static Characterization

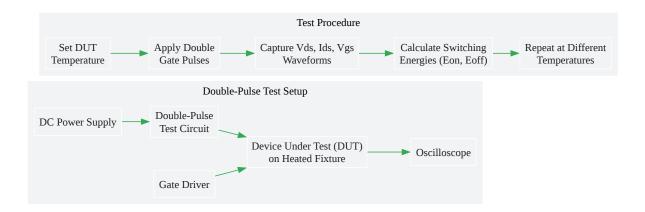
A typical setup for static characterization involves placing the device under test (DUT) in a temperature-controlled environment, such as a thermal chamber or on a heated chuck. A high-precision semiconductor parameter analyzer is used to apply voltages and measure currents.

Workflow for Static Characterization.

Dynamic Characterization

Dynamic characterization, such as measuring switching energies, is often performed using a double-pulse test (DPT) circuit. The DUT is mounted on a temperature-controlled fixture, and the DPT is performed at various temperatures to evaluate the switching performance.





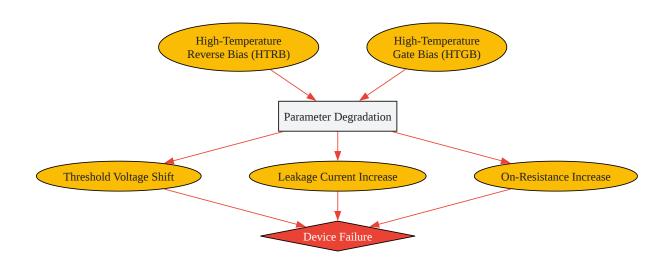
Click to download full resolution via product page

Workflow for Dynamic Characterization.

High-Temperature Reliability Testing

To assess the long-term reliability of SiC devices at high temperatures, tests such as High-Temperature Reverse Bias (HTRB) and High-Temperature Gate Bias (HTGB) are conducted. These tests involve subjecting the devices to high temperatures under specific voltage bias conditions for extended periods (hundreds or thousands of hours) and monitoring for degradation in key parameters.[13][19]





Click to download full resolution via product page

Factors in High-Temperature Reliability.

In conclusion, the experimental data overwhelmingly supports the superior performance of SiC devices at high temperatures, making them a critical enabling technology for next-generation power electronics. Their robust static and dynamic characteristics under thermal stress, coupled with ongoing improvements in reliability, solidify their position in high-power, high-temperature applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. scispace.com [scispace.com]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]



- 3. GaN and SiC: The Power Electronics Revolution Leaving Silicon Behind Microchip USA [microchipusa.com]
- 4. SiC for high temperature electronics | ATHIS Project | Results in Brief | FP5 | CORDIS | European Commission [cordis.europa.eu]
- 5. Temperature Dependency of Silicon Carbide MOSFET On-Resistance Characterization and Modeling | Scientific.Net [scientific.net]
- 6. eepower.com [eepower.com]
- 7. researchgate.net [researchgate.net]
- 8. eepower.com [eepower.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Temperature Dependence of 4H-SiC Gate Oxide Breakdown and C-V Properties from Room Temperature to 500 °C | Scientific.Net [scientific.net]
- 11. Investigation of Gate and Drain Leakage Currents During the Short Circuit of SiC-MOSFETs | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. onsemi.cn [onsemi.cn]
- 15. upcommons.upc.edu [upcommons.upc.edu]
- 16. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]
- 17. aichiplink.com [aichiplink.com]
- 18. zyrontech.com.au [zyrontech.com.au]
- 19. Review of Reliability of Silicon Carbide Power Diodes | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- To cite this document: BenchChem. [Silicon Carbide Devices Under Fire: A High-Temperature Performance Showdown]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1214593#performance-comparison-of-sic-devices-at-high-temperatures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com